Cas no 1344250-02-7 (methyl 2-amino-3-(furan-3-yl)propanoate)

Methyl 2-amino-3-(furan-3-yl)propanoate is a furan-containing amino acid ester with potential applications in organic synthesis and pharmaceutical research. Its structure combines a furan ring with an amino acid backbone, offering versatility as a building block for heterocyclic compounds. The methyl ester group enhances solubility in organic solvents, facilitating reactions such as amidation or further functionalization. The presence of both amino and carboxylate functionalities allows for selective modifications, making it useful in peptidomimetics or bioactive molecule design. Its furan moiety may contribute to unique electronic or steric properties in target molecules. The compound is typically handled under inert conditions due to the reactivity of the amino and ester groups.
methyl 2-amino-3-(furan-3-yl)propanoate structure
1344250-02-7 structure
商品名:methyl 2-amino-3-(furan-3-yl)propanoate
CAS番号:1344250-02-7
MF:C8H11NO3
メガワット:169.177842378616
CID:5851097
PubChem ID:64147090

methyl 2-amino-3-(furan-3-yl)propanoate 化学的及び物理的性質

名前と識別子

    • 3-Furanpropanoic acid, α-amino-, methyl ester
    • methyl 2-amino-3-(furan-3-yl)propanoate
    • 1344250-02-7
    • CS-0346882
    • EN300-1299264
    • AKOS013465666
    • インチ: 1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3
    • InChIKey: CMACEADSSAVSRW-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(CC(N)C(OC)=O)=C1

計算された属性

  • せいみつぶんしりょう: 169.07389321g/mol
  • どういたいしつりょう: 169.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 65.5Ų

じっけんとくせい

  • 密度みつど: 1.161±0.06 g/cm3(Predicted)
  • ふってん: 230.8±25.0 °C(Predicted)
  • 酸性度係数(pKa): 7.25±0.33(Predicted)

methyl 2-amino-3-(furan-3-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1299264-1000mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
1000mg
$1357.0 2023-09-30
Enamine
EN300-1299264-5000mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
5000mg
$3935.0 2023-09-30
Enamine
EN300-1299264-50mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
50mg
$1140.0 2023-09-30
Enamine
EN300-1299264-2500mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
2500mg
$2660.0 2023-09-30
Enamine
EN300-1299264-1.0g
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
1g
$0.0 2023-06-06
Enamine
EN300-1299264-10000mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
10000mg
$5837.0 2023-09-30
Enamine
EN300-1299264-250mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
250mg
$1249.0 2023-09-30
Enamine
EN300-1299264-500mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
500mg
$1302.0 2023-09-30
Enamine
EN300-1299264-100mg
methyl 2-amino-3-(furan-3-yl)propanoate
1344250-02-7
100mg
$1195.0 2023-09-30

methyl 2-amino-3-(furan-3-yl)propanoate 関連文献

methyl 2-amino-3-(furan-3-yl)propanoateに関する追加情報

Recent Advances in the Study of Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 1344250-02-7) in Chemical Biology and Pharmaceutical Research

Methyl 2-amino-3-(furan-3-yl)propanoate (CAS: 1344250-02-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This furan-containing amino acid derivative has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The unique structural features of this compound, combining a furan ring with an amino acid ester functionality, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Recent studies have focused on the synthesis and characterization of methyl 2-amino-3-(furan-3-yl)propanoate, with particular attention to its potential as a precursor for bioactive compounds. Researchers have developed optimized synthetic routes to produce this compound with high yield and purity, which is crucial for its application in pharmaceutical development. The compound's furan moiety is of particular interest due to its presence in numerous biologically active molecules and natural products.

In medicinal chemistry applications, methyl 2-amino-3-(furan-3-yl)propanoate has been investigated as a key intermediate in the synthesis of potential drug candidates. Its structural features allow for various modifications, making it a valuable scaffold for the development of novel therapeutic agents. Recent studies have explored its incorporation into peptidomimetics and small molecule inhibitors, with promising results in preliminary biological evaluations.

The pharmacological potential of derivatives based on methyl 2-amino-3-(furan-3-yl)propanoate has been the subject of several recent investigations. Preliminary screening studies suggest that certain derivatives exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties. These findings have spurred further research into structure-activity relationships to optimize the biological effects of these compounds.

From a chemical biology perspective, methyl 2-amino-3-(furan-3-yl)propanoate serves as a valuable tool for studying protein-ligand interactions and enzyme mechanisms. The compound's ability to mimic natural amino acids while introducing unique structural features makes it particularly useful for probing biological systems and developing new biochemical probes.

Recent advances in analytical techniques have enabled more detailed characterization of methyl 2-amino-3-(furan-3-yl)propanoate and its derivatives. Advanced spectroscopic methods and computational modeling have provided insights into the compound's conformational preferences and electronic properties, which are crucial for understanding its interactions in biological systems.

The safety profile and pharmacokinetic properties of methyl 2-amino-3-(furan-3-yl)propanoate derivatives are currently under investigation in several research programs. Early results suggest that these compounds may offer favorable drug-like properties, though further optimization and testing are needed to fully evaluate their therapeutic potential.

Future research directions for methyl 2-amino-3-(furan-3-yl)propanoate include exploring its applications in targeted drug delivery systems, investigating its potential as a biomarker, and developing more efficient synthetic methodologies for its production. The compound's versatility and the growing understanding of its properties position it as an important focus area in chemical biology and pharmaceutical research.

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